N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride, resulting in 2-acetylaminobenzothiazole.
Chlorination: The acetylaminobenzothiazole is then subjected to chlorination using thionyl chloride (SOCl₂) to introduce the chloro group at the 2-position, forming 2-chloro-N-(6-acetylamino-benzothiazol-2-yl)-acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the acetylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced benzothiazole derivatives with modified functional groups.
Scientific Research Applications
N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Pharmaceutical Research: Used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Potential use in the synthesis of other bioactive compounds and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Acetylamino-benzothiazol-2-yl)-acetamide
- N-(6-Acetylamino-benzothiazol-2-yl)-2-methoxy-benzamide
- N-(6-Acetylamino-benzothiazol-2-yl)-propionamide
Uniqueness
N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6(16)13-7-2-3-8-9(4-7)18-11(14-8)15-10(17)5-12/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUJUWJCYPWFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.